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Amyloid-Forming Peptide GNNQQNY

Cat. No.: B1578827
M. Wt: 836.8
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Context within Prion Biology

The GNNQQNY peptide is a fragment derived from the yeast prion protein Sup35. mit.edujohnlab.dethebiogrid.orgacs.org Specifically, it corresponds to residues 7 through 13 of the Sup35 protein. pnas.org Sup35 is a protein in yeast that can adopt a prion conformation, leading to a heritable change in the yeast's phenotype. pnas.orgpnas.org This prion-like behavior is driven by the protein's ability to misfold and aggregate into amyloid fibrils. pnas.orgnih.gov The N-terminal prion-determining domain (PrD) of Sup35 is responsible for this aggregation and prion propagation. pnas.orgd-nb.info

Researchers identified the GNNQQNY sequence within a 17-residue segment of the Sup35 PrD that is critical for maintaining the [PSI+] phenotype, the prion state in yeast. pnas.org This short peptide was found to exhibit the same amyloid-forming characteristics as the full-length Sup35 protein, including the formation of unbranched fibrils, cooperative aggregation kinetics, and the ability to bind to the dye Congo red, which is a hallmark of amyloid structures. pnas.orgnih.gov This discovery was significant as it pinpointed a minimal sequence capable of recapitulating the essential features of prion-driven amyloid formation.

Significance as a Model System for Amyloidogenesis Research

The GNNQQNY peptide has become an invaluable model system for studying the fundamental principles of amyloidogenesis for several key reasons. Its small size makes it highly amenable to both experimental and computational analysis, allowing for detailed atomic-level investigations that are often challenging with larger, more complex proteins. mit.edunih.govnih.govacs.org

Key characteristics that make GNNQQNY an ideal model system:

Recapitulates Amyloid Properties: Despite its short length, GNNQQNY forms amyloid fibrils with the characteristic cross-β sheet structure observed in fibrils associated with various neurodegenerative diseases. pnas.orgd-nb.infonih.gov

Structural Polymorphism: The peptide exhibits polymorphism, meaning it can form different structural arrangements, including both crystalline and various fibrillar forms. nih.govacs.orgroyalsocietypublishing.org This is a common feature of amyloid proteins and is thought to be related to the existence of different "strains" of prion diseases. acs.orgucla.edu

Self-Assembly: GNNQQNY undergoes spontaneous self-assembly into ordered aggregates, a process that can be studied in vitro to understand the kinetics and thermodynamics of fibril formation. johnlab.denih.gov

Computational Amenability: Its small size allows for extensive molecular dynamics simulations to probe the mechanisms of aggregation, including the early stages of oligomer formation and fibril elongation. johnlab.denih.govnih.gov

The study of GNNQQNY has provided crucial insights into the "steric zipper" structure, a key feature of the amyloid spine where the side chains of β-sheets interdigitate in a dry, tightly packed interface. nih.govucla.edu This detailed structural understanding at the atomic level would be difficult to achieve with larger amyloidogenic proteins.

Historical Perspective on Key Discoveries

A pivotal moment in the study of GNNQQNY was the determination of its crystal structure by David Eisenberg's group. ucla.edu This breakthrough, achieved through X-ray microcrystallography of GNNQQNY microcrystals, provided the first high-resolution atomic view of an amyloid-like spine. ucla.edu The structure revealed a pair of β-sheets with interdigitating side chains, forming the characteristic steric zipper. ucla.edu

Subsequent research has built upon this foundational discovery. Magic Angle Spinning NMR (MAS NMR) studies have been instrumental in characterizing the structure of GNNQQNY fibrils in a non-crystalline state, revealing significant structural differences compared to the crystalline form and the coexistence of multiple peptide conformations within the fibrils. mit.edunih.gov Computational studies have further elucidated the dynamics of GNNQQNY aggregation, exploring the kinetics of nucleation and the pathways of fibril growth. johnlab.denih.gov These simulations have suggested that the formation of a critical nucleus, estimated to be around three to six monomers, is a key rate-limiting step in the aggregation process. nih.govnih.govnih.gov

Detailed Research Findings

The following tables summarize key research findings related to the GNNQQNY peptide, providing a snapshot of the experimental and computational approaches used to understand its properties.

Research AreaKey FindingsExperimental/Computational Methods
Structural Biology Determined the atomic structure of the amyloid-like spine, revealing a "steric zipper" motif. ucla.edu Identified multiple coexisting conformations in fibrils. mit.edunih.govX-ray Microcrystallography ucla.edu, Magic Angle Spinning (MAS) NMR mit.edunih.gov
Aggregation Kinetics Aggregation follows a nucleation-dependent mechanism. nih.govnih.gov The critical nucleus size is estimated to be 3-6 monomers. nih.govnih.govnih.gov Mechanical stirring accelerates aggregation. nih.govThioflavin T (ThT) fluorescence assays nih.gov, Molecular Dynamics (MD) Simulations nih.govnih.gov
Fibril Elongation Monomers can diffuse along pre-formed fibrils before incorporating at the ends. johnlab.de GNNQQNY aggregates can act as seeds for their own elongation. nih.govMolecular Dynamics (MD) Simulations johnlab.de, Seeding experiments with ThT assays nih.gov
Cross-Seeding GNNQQNY aggregates can promote the fibril formation of other amyloidogenic proteins, such as insulin. nih.govCross-seeding experiments with ThT fluorescence assays nih.gov

Properties

Molecular Weight

836.8

sequence

GNNQQNY

Origin of Product

United States

Aggregation Mechanisms and Kinetics of Amyloid Forming Peptide Gnnqqny

Nucleation-Dependent Aggregation Pathways

The aggregation of GNNQQNY is widely characterized as a nucleation-dependent process. researchgate.netbiorxiv.org This model of polymerization involves an initial, thermodynamically unfavorable "lag phase" where monomeric peptides slowly associate to form a critical nucleus. nih.gov Once this nucleus is formed, it acts as a template, seeding the rapid elongation phase where monomers are added at a much faster rate, leading to the formation of mature amyloid fibrils. nih.govbiorxiv.org The presence of a distinct, concentration-dependent lag phase in aggregation kinetics experiments is a hallmark of this mechanism. researchgate.net This process is the rate-limiting step in amyloid formation. nih.gov

Molecular dynamics simulations and theoretical predictions have consistently shown that GNNQQNY follows nucleation-dependent aggregation kinetics, resulting in the formation of fibrils rich in parallel β-sheets. biorxiv.org The aggregation process is initiated by a series of stochastic events where monomers in a supersaturated solution collide and associate, forming unstable oligomers that can also readily dissociate. nih.gov This continues until a metastable nucleus of a critical size is formed, which then shifts the equilibrium towards aggregation and growth. nih.gov

A key parameter in nucleation-dependent aggregation is the critical nucleus size (n*), which represents the minimum number of monomers required to form a stable seed for fibril elongation. For GNNQQNY, this has been a subject of extensive study through both computational and experimental methods.

Experimental validation using a reproducible solubilization protocol has confirmed the predictions from theoretical and molecular dynamics simulations. nih.gov Kinetic analysis suggests the formation of a critical nucleus composed of approximately seven monomers under physiological conditions (pH 7.4 and 37 °C). researchgate.netbiorxiv.org This nucleus formation effectively reduces the thermodynamic energy barrier, enabling spontaneous self-assembly into ordered amyloid fibrils. nih.gov

Computational studies have provided further details. Molecular dynamics simulations have shown that the critical nucleus size is temperature-dependent. plos.orgnih.gov At 280 K, the critical nucleus is estimated to be between 4 and 5 monomers, while at 300 K, it increases to between 5 and 6 monomers. plos.orgnih.govnih.gov Another variational model determined the critical nucleus size to be a trimer for the homogeneous nucleation process. nih.gov Theoretical predictions based on structure-based energetics also suggested a nucleus size of three to four GNNQQNY molecules. biorxiv.org

Table 1: Determined Critical Nucleus Size of GNNQQNY

Method Condition Critical Nucleus Size (n*) Source(s)
Experimental Kinetic Analysis pH 7.4, 37 °C ~7 monomers researchgate.net, nih.gov, biorxiv.org
Molecular Dynamics Simulation 280 K 4–5 monomers nih.gov, plos.org, nih.gov
Molecular Dynamics Simulation 300 K 5–6 monomers nih.gov, plos.org, nih.gov
Variational Model Homogeneous Nucleation 3 monomers nih.gov

Classical Nucleation Theory (CNT) provides a quantitative framework for understanding the kinetics of phase transitions, including the formation of amyloid fibrils. wikipedia.org It describes nucleation as the process of overcoming a free energy barrier to form a stable nucleus of a new phase from a metastable state. wikipedia.org The aggregation of GNNQQNY has been shown to be well-described by CNT, particularly in how the number of monomers within an aggregate serves as a reliable descriptor of the aggregation process. plos.orgnih.gov

According to CNT, the formation of amyloid fibrils begins with an energetically unfavorable nucleation process, where free monomers aggregate to form nuclei. nih.gov Once these nuclei surpass a critical size, they can grow spontaneously into mature fibrils through the sequential addition of monomers. nih.gov Molecular dynamics simulations of a 20-mer GNNQQNY system demonstrate that the aggregation follows CNT, with a defined nucleation phase characterized by the formation and dissolution of small, unstable oligomers. nih.gov However, the kinetics of growth post-nucleation are more complex and cannot be fully explained by CNT alone, as aggregates undergo significant structural rearrangements to optimize their organization. nih.gov

Multistep Aggregation Models

While nucleation-dependent polymerization is a cornerstone of GNNQQNY aggregation, more complex multistep models have been proposed to better capture the intricacies of the process. These models often involve the initial formation of disordered or amorphous intermediates that later convert into the canonical cross-β fibril structure.

Evidence from molecular dynamics simulations supports a model where GNNQQNY peptides initially form amorphous, disordered clusters. nih.govnih.gov These clusters then serve as precursors to more ordered structures. The aggregation process can be seen as a "condensation-ordering" mechanism. plos.org In this pathway, peptides first condense into globular and disordered forms. plos.org Subsequently, these amorphous aggregates undergo internal structural rearrangements, leading to the formation of more compact and ordered fibril-like structures. nih.govnih.gov This rearrangement is a crucial step in the maturation of the amyloid fibril. The formation of these fibril-like structures from the initial amorphous clusters is a cooperative process that requires a critical number of monomers, estimated to be around 25, within a cluster. nih.govnih.gov

The concept of amorphous intermediates is formalized in the two-step aggregation model. nih.gov This model posits that fibril formation does not occur through the direct assembly of monomers into an ordered fibril. Instead, the first step involves the formation of amorphous, oligomeric clusters from a solution of monomers. nih.gov In the second step, these initially disordered clusters rearrange structurally to form ordered, β-sheet-rich amyloid fibrils. nih.gov Molecular dynamics simulations of GNNQQNY aggregation are consistent with this two-step mechanism, showing that initially formed amorphous clusters grow and, upon reaching a sufficient size, rearrange into stable, twisted structures. nih.govnih.gov This model has also been suggested experimentally for other prion and amyloid proteins. nih.gov

Dimerization and Early Aggregation Events

The very first steps of aggregation, including the formation of dimers and other small oligomers, are critical for initiating the entire process. The dimerization of GNNQQNY has been identified as a rare event that can be a crucial early step in the aggregation pathway. ntnu.no

Theoretical analysis using transition path sampling has been employed to study the pathways of GNNQQNY dimerization. ntnu.no These studies reveal that dimerization proceeds via a "zipping" mechanism, which is initiated by the formation of contacts at the third residue, an asparagine (N). ntnu.no Analysis indicates that dimerization starts specifically at residues 3 (Asn) and 4 (Gln), which have large polar side chains that help stabilize the initial contacts. nih.gov Once these initial contacts are formed, they act as a constraint that facilitates the formation of subsequent contacts along the peptide chains, a process sometimes referred to as a "dock-and-lock" mechanism. nih.gov The formation of a trimer, which may precede the formation of a more stable four-stranded β-sheet, has also been noted as a key event in early aggregation. plos.org

Environmental and Concentration Dependencies of Aggregation Kinetics

The rate and pathway of GNNQQNY aggregation are highly sensitive to environmental conditions and peptide concentration.

The aggregation process follows the principles of classical nucleation theory, which involves a lag phase for nucleus formation, followed by a rapid growth phase. plos.orgnih.gov The duration of this lag phase and the rate of growth are influenced by several factors. The aggregation rate is directly dependent on the peptide's concentration; a higher concentration of GNNQQNY leads to faster aggregation. nih.gov For instance, kinetic studies have been performed at a concentration of 4.15 mM. plos.orgnih.gov

Temperature also plays a critical role. Molecular dynamics simulations performed at different temperatures (e.g., 280 K and 300 K) show that the size of the critical nucleus required for aggregation changes, being larger at higher temperatures (5-6 monomers at 300 K vs. 4-5 monomers at 280 K). plos.orgnih.gov The primary driving force for the aggregation of the hydrophilic GNNQQNY peptide is the formation of hydrogen bonds, which facilitates the creation of β-sheets from the very beginning of the assembly process. nih.gov Furthermore, mechanical agitation, such as stirring, can significantly accelerate the aggregation of GNNQQNY. nih.gov

Influence of Peptide Concentration on Aggregation Rate

The rate of GNNQQNY aggregation is highly dependent on the initial peptide concentration. biorxiv.org Studies have demonstrated a clear inverse relationship between the starting concentration and the length of the lag phase, which is the initial period before significant aggregation occurs. biorxiv.org Higher concentrations of the peptide lead to a shorter lag phase and a more rapid formation of amyloid fibrils. biorxiv.org This concentration dependence is a hallmark of a nucleation-dependent aggregation mechanism. biorxiv.org

Research has shown that for GNNQQNY, the aggregation kinetics at different starting concentrations confirm this nucleation-dependent model. biorxiv.org By analyzing the relationship between the aggregation rate and the initial concentration, the size of the critical nucleus has been estimated. Under physiological conditions (pH 7.4 and 37°C), the critical nucleus is suggested to be composed of approximately seven GNNQQNY monomers. biorxiv.org Molecular dynamics simulations have also supported the concentration-dependent nature of GNNQQNY aggregation, showing that at a concentration of 4.15 mM, the peptide readily forms oligomers. nih.govplos.org

Table 1: Effect of GNNQQNY Concentration on Aggregation Lag Phase

Peptide ConcentrationLag Phase DurationReference
HighShort biorxiv.org
LowLong biorxiv.org

Effects of Temperature and pH on Aggregation Onset

Temperature: Temperature has a complex effect on the aggregation of GNNQQNY. Molecular dynamics simulations have shown that an increase in temperature can slow down the aggregation process. plos.org For instance, at 300 K, the aggregation is slower compared to 280 K. plos.org This is attributed to larger thermal fluctuations at higher temperatures, which can destabilize the metastable nuclei and hinder their formation. plos.org The average lag time for nucleation was found to increase significantly with a rise in temperature. plos.org

However, it has also been observed that the efficiency of nucleation is inversely related to the reaction temperature, meaning that while the onset might be slower at higher temperatures, the process still proceeds. nih.gov Studies have determined the critical nucleus size to be between 4 and 5 monomers at 280 K, and between 5 and 6 monomers at 300 K, suggesting that a larger nucleus is required for stable aggregation at higher temperatures. nih.govnih.gov

Table 2: Influence of Temperature on GNNQQNY Aggregation

TemperatureAggregation RateAverage Lag Time for NucleationCritical Nucleus Size (Monomers)Reference
280 KFaster13 ns4-5 plos.orgnih.gov
300 KSlower56 ns5-6 plos.orgnih.gov

pH: The pH of the solution plays a critical role in the solubility and aggregation of GNNQQNY. The isoelectric point (pI) of GNNQQNY is approximately 5.9. researchgate.net When the pH of the solution is close to the pI, the peptide has a net neutral charge, which can promote spontaneous aggregation and precipitation. biorxiv.org To maintain the peptide in a monomeric state for controlled aggregation studies, the pH is often adjusted to be far from the pI. biorxiv.org

A common protocol involves solubilizing the GNNQQNY peptide at a low pH, such as 2.0. biorxiv.orgresearchgate.net At this acidic pH, the peptide is positively charged and remains as a stable monomeric solution. biorxiv.org Aggregation can then be controllably initiated by adjusting the pH to a more neutral value, like 7.2 or 7.4, which is closer to the pI and physiological conditions. biorxiv.orgresearchgate.net This shift in pH triggers the self-assembly process, leading to the formation of amyloid fibrils. biorxiv.orgresearchgate.net This demonstrates that pH is a key switch for controlling the onset of GNNQQNY aggregation. While detailed studies on a range of pH values and their specific impact on the aggregation rate constants for GNNQQNY are not as extensively documented as for other amyloid peptides like Aβ, the principle of pH-dependent aggregation is clearly established. nih.gov

Impact of Mechanical Perturbations

Mechanical forces, such as agitation or shaking, can significantly influence the kinetics of amyloid fibril formation for various amyloidogenic peptides, including GNNQQNY. nih.gov Agitation can affect both the rate of the fibrillation reaction and the morphology of the final fibril structures. nih.gov

Structural Elucidation of Amyloid Forming Peptide Gnnqqny Aggregates

Cross-β Spine Architecture

A defining feature of amyloid fibrils, including those formed by GNNQQNY, is the cross-β spine architecture. esrf.frucla.eduucla.edu This structure consists of β-sheets running parallel to the fibril axis, with the individual β-strands oriented perpendicular to this axis. gatech.eduesrf.frucla.edu X-ray diffraction studies of GNNQQNY fibrils and microcrystals consistently show a characteristic reflection at approximately 4.8 Å, corresponding to the spacing between adjacent β-strands within a sheet. esrf.frucla.eduucla.edu

The atomic structure of GNNQQNY microcrystals revealed a key organizational feature termed the "steric zipper". gatech.eduesrf.frucla.edu This refers to the tight, interlocking arrangement of side chains from two facing β-sheets. gatech.eduesrf.frucla.edu This interface is exceptionally dry, with no water molecules present, and is stabilized by van der Waals forces. esrf.fr The two β-sheets are related by a two-fold screw axis, causing the side chains to interdigitate with a high degree of shape complementarity. esrf.frucla.edu This steric zipper is considered a fundamental and general feature of amyloid structures, explaining the remarkable stability of these aggregates. gatech.eduucla.edunih.gov

The formation of the steric zipper is a critical step in fibril assembly, likely occurring after the initial formation of individual β-sheets. ucla.edu The process involves the dehydration of the interface and the precise arrangement of side chains to achieve the necessary packing. ucla.edu In GNNQQNY, the side chains of asparagine and glutamine residues play a crucial role in this interlocking arrangement. uakron.edu

In the context of GNNQQNY aggregates, the β-sheets are formed by individual peptide molecules hydrogen-bonding to their neighbors above and below. esrf.fr The predominant arrangement observed in both the crystalline and fibrillar forms of GNNQQNY is a parallel, in-register β-sheet structure. esrf.frnih.govnih.gov This means that all the peptide strands within a sheet are oriented in the same direction, with identical residues aligned. esrf.frnih.gov This parallel arrangement is enforced by stacks of hydrogen bonds between the backbone atoms and the side chains of asparagine and glutamine residues. nih.gov

While parallel arrangements are dominant for GNNQQNY, computational and experimental studies on other amyloid-forming peptides have shown that both parallel and anti-parallel β-sheet configurations are possible. researchgate.netnih.gov In an anti-parallel arrangement, adjacent β-strands run in opposite directions. The specific arrangement adopted can be influenced by the amino acid sequence and the conditions of aggregation. researchgate.net For GNNQQNY, however, the parallel in-register arrangement appears to be the most stable and is consistently observed in its aggregated structures. nih.govnih.gov

Conformational Polymorphism in GNNQQNY Aggregates

GNNQQNY exhibits significant conformational polymorphism, meaning it can form multiple, distinct aggregate structures from the same peptide sequence. nih.govacs.orgacs.org This phenomenon is a common feature of amyloid-forming proteins and is thought to be the molecular basis for the existence of different prion strains. acs.org

Depending on the concentration and preparation conditions, GNNQQNY can form a variety of fibrillar structures. nih.govacs.orgacs.org Electron microscopy has revealed flat, striated, ribbon-like fibrils. nih.govacs.org Solid-state Nuclear Magnetic Resonance (NMR) studies have provided more detailed insight, identifying the coexistence of at least three distinct peptide conformations within fibril samples. nih.govnih.govacs.org These conformers all possess a basic β-sheet structure but differ in their local backbone conformation and dynamics. nih.govnih.gov One of the conformers exhibits a localized distortion from the typical extended β-strand structure. nih.govnih.govacs.org

The existence of these different fibrillar forms highlights the complexity of the amyloid energy landscape, where multiple stable or metastable structures can be accessed.

In addition to fibrils, GNNQQNY readily forms microcrystals, particularly at higher concentrations. esrf.frucla.edu These nanocrystals have been instrumental in determining the high-resolution atomic structure of the amyloid core. esrf.fracs.org Two primary crystal forms have been identified: monoclinic and orthorhombic. acs.orgresearchgate.netnih.gov

Table 1: Polymorphic Forms of GNNQQNY Aggregates
Polymorph TypeStructural CharacteristicsKey Findings
FibrilsFlat, ribbon-like morphology; coexistence of at least three distinct peptide conformations.All conformers have a basic β-sheet structure, with one showing a localized backbone distortion. nih.govnih.govacs.org
Monoclinic NanocrystalsWell-ordered crystalline lattice; provides high-resolution structural data.Revealed the detailed atomic structure of the steric zipper. acs.orgresearchgate.netnih.gov
Orthorhombic NanocrystalsAlternative crystalline packing arrangement.Peptide conformation is distinct from the monoclinic form and from fibrils. acs.orgresearchgate.netnih.gov

Recent studies have explored the chirality of GNNQQNY aggregates, revealing another layer of polymorphism. researchgate.net It has been observed that GNNQQNY can form both chiral, twisted fibers and achiral nanocrystals. researchgate.netnih.gov The formation of chiral structures is influenced by factors such as the interactions between tyrosine residues, which can guide the hierarchical assembly of protofibrils into twisted fibers. researchgate.net In contrast, the nanocrystalline forms, while built from the same fundamental β-sheet structures, lack this higher-order twist and are therefore achiral. researchgate.net This diversity in the final quaternary structure, arising from the same peptide, highlights the complex interplay of forces that govern amyloid self-assembly. researchgate.net

Atomic-Level Structural Details of Oligomers and Fibrils

The transformation of soluble peptides into insoluble amyloid fibrils involves a complex series of events, including the formation of various oligomeric intermediates. Understanding the atomic-level structures of these oligomers and the final fibril states is crucial for deciphering the mechanisms of amyloidogenesis.

A variety of high-resolution techniques have been employed to elucidate the atomic structure of GNNQQNY aggregates. X-ray microcrystallography of GNNQQNY microcrystals revealed a fundamental cross-β spine structure, characterized by pairs of β-sheets forming a "steric zipper" interface. nih.govnih.gov In this arrangement, the peptide strands run perpendicular to the fibril axis, with the side chains of opposing sheets interdigitating tightly. nih.gov

Solid-state Nuclear Magnetic Resonance (ssNMR) has been instrumental in characterizing the structure of both crystalline and fibrillar forms of GNNQQNY. nih.govnih.govrsc.orgresearchgate.net Magic Angle Spinning (MAS) NMR studies have provided site-specific structural details, confirming the β-sheet conformation of the peptides within the fibrils. nih.govnih.gov These studies have also highlighted structural differences between the crystalline and fibrillar states, with the fibrils exhibiting greater complexity. nih.govnih.gov Advanced ssNMR techniques, such as those utilizing dynamic nuclear polarization (DNP), have further enhanced sensitivity, allowing for more detailed structural analysis of nanocrystalline GNNQQNY. acs.org

A notable feature of GNNQQNY fibrils is the presence of structural polymorphism, where multiple distinct conformations of the peptide can coexist within a single fibril sample. nih.govnih.gov MAS NMR studies have been pivotal in identifying and characterizing this heterogeneity, revealing the presence of at least three different peptide conformers in fibrillar GNNQQNY. nih.govnih.gov These conformers, while all adopting a basic β-sheet structure, exhibit significant differences in their chemical shifts, indicating variations in their local chemical environments and conformations. nih.govnih.gov

One of these conformers displays a localized distortion in the β-strand backbone. nih.gov This structural diversity within the fibril highlights the complexity of the aggregation landscape and suggests that multiple assembly pathways may be accessible to the peptide. The coexistence of these different conformations within the same fibril sample underscores the dynamic and polymorphic nature of amyloid aggregates. nih.govnih.gov

Role of Specific Amino Acid Residues in Structural Stability

The stability and specific architecture of GNNQQNY aggregates are dictated by the interactions between the side chains of its constituent amino acids. Specific residues play critical roles in driving the self-assembly process and stabilizing the final fibril structure.

The asparagine (Asn) and glutamine (Gln) residues, which are abundant in the GNNQQNY sequence, are crucial for the stability of the amyloid core. uakron.eduresearchgate.net The side chains of these polar residues form extensive networks of hydrogen bonds, both within and between the β-sheets. uakron.edu These "ladders" of hydrogen-bonded Gln and Asn side chains contribute significantly to the stability of the steric zipper structure. researchgate.net

Computational studies have shown that the side chains of Asn-2, Gln-4, and Asn-6 are particularly important for holding the β-sheets together in a dry steric zipper. uakron.edu These interactions create a highly complementary interface between the sheets, effectively locking them in place. uakron.edu The importance of these residues is further highlighted by the fact that they are often found in the core of amyloid fibrils formed by other proteins. researchgate.net

Furthermore, the orientation of the Tyr side chain has been observed to change during the aggregation process, suggesting a role in the structural transitions that occur as the fibrils mature. nih.gov While some studies have suggested that Tyr is not essential for the initial dimerization of the peptide, its contribution to the stability of larger oligomers and mature fibrils is well-established. nih.gov

Mutational studies, where specific amino acids are replaced with others, have provided valuable insights into the roles of individual residues in GNNQQNY aggregation. uakron.edunih.govresearchgate.net For example, replacing the polar Asn or Gln residues with a non-polar residue like alanine (B10760859) disrupts the steric zipper and leads to unstable oligomers. uakron.edu

Substituting Gln with norleucine (Nle), a non-polar analog, has been shown to slow down the self-assembly process, allowing for the observation of intermediate structures. nih.govresearchgate.net These studies have revealed a hierarchical assembly process where β-sheet formation is followed by π-π stacking of Tyr residues, leading to the growth of oligomers and the eventual formation of protofibrils. nih.govresearchgate.net These findings underscore the critical role of specific side-chain interactions in dictating the final architecture of the amyloid aggregates. nih.govresearchgate.net

Computational and Simulation Approaches in Gnnqqny Research

Molecular Dynamics (MD) Simulations

MD simulations are a cornerstone of GNNQQNY research, allowing scientists to model the peptide's behavior over time. These simulations track the movements and interactions of atoms, providing a detailed picture of the forces driving amyloid formation.

All-Atom MD Simulations

All-atom MD simulations provide a high-resolution view of GNNQQNY aggregation by explicitly modeling every atom in the system, including water molecules. nih.gov These simulations have been crucial in studying the structural stability and dynamics of GNNQQNY oligomers. nih.gov

Key findings from all-atom MD simulations include:

Oligomer Stability: The stability of GNNQQNY oligomers increases significantly with the number of peptide strands, with the minimal nucleus for fibril formation suggested to be as small as three or four peptides. nih.gov

Driving Forces for Aggregation: Interstrand backbone-backbone and side chain-side chain hydrogen bonds are the primary forces stabilizing the peptide sheets. nih.gov Between the sheets, a "dry polar steric zipper" formed by the side chains of specific asparagine and glutamine residues holds the structure together. nih.gov

Early Aggregation Events: Simulations starting with randomly dispersed peptides show that they quickly form dynamic, amorphous aggregates. nih.gov Within these aggregates, peptides are highly mobile, constantly reorienting and associating or dissociating. nih.gov Crystalline structures, primarily antiparallel dimers, can emerge from these amorphous assemblies. nih.gov

Growth Mechanisms: Crystalline aggregates have been observed to grow through the sequential addition of single peptides or by the merging of smaller aggregates. nih.gov

Disaggregation Pathways: High-temperature all-atom MD simulations have been used to study the disaggregation of GNNQQNY fibrils, providing insights into the likely aggregation pathways in reverse. nih.gov These studies suggest that tetramers may act as a transition state in both the assembly and disassembly of larger structures. nih.gov

Coarse-Grained MD Simulations

To overcome the computational cost of all-atom simulations and study larger systems over longer timescales, researchers employ coarse-grained (CG) models. rowan.edu In these models, groups of atoms are represented as single "beads," reducing the number of interactions to calculate. rowan.eduplos.org

Coarse-grained MD simulations have revealed:

Aggregation Kinetics: These simulations have been used to study the kinetics of GNNQQNY aggregation, showing that it follows classical nucleation theory, where the formation of a stable nucleus is the rate-limiting step. nih.gov The critical nucleus size has been estimated to be between four and six monomers, depending on the temperature. nih.gov

Polymorphism: A significant finding from CG-MD simulations is the pronounced polymorphism in GNNQQNY aggregates, with different structural families being selected at the onset of aggregation. nih.govnih.gov

Fibril Formation Mechanisms: Studies using a mid-resolution coarse-grained model have explored the aggregation pathways from random monomers to large clusters. nih.gov These simulations support a two-step aggregation model where amorphous clusters form first and then rearrange into more mature, structured fibrils once they reach a critical size of approximately 25 monomers. nih.govresearchgate.net The terminal tyrosine residue plays a key role in the formation of these helical fibril-like structures. nih.govresearchgate.net

Replica Exchange Molecular Dynamics (REMD)

Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique used to overcome energy barriers and explore a wider range of conformations. nih.gov In REMD, multiple simulations of the system (replicas) are run in parallel at different temperatures, with periodic exchanges of coordinates between them. smsyslab.orgresearchgate.net

REMD simulations, often combined with coarse-grained models, have been instrumental in:

Characterizing Intermediate Structures: By combining REMD with the OPEP coarse-grained potential, researchers have investigated the oligomerization of GNNQQNY for various system sizes (3-mers, 12-mers, and 20-mers). nih.gov This approach has revealed a rich variety of transient and stable structural arrangements. nih.gov

Identifying Polymorphism: These simulations have highlighted the high degree of polymorphism in GNNQQNY aggregates, which can be reflected at a macroscopic level. nih.gov

Thermodynamic Analysis: REMD has been used to study the thermodynamics of GNNQQNY aggregation, showing that the process is primarily driven by the formation of hydrogen bonds, leading to the early formation of β-sheets. smsyslab.org

Discontinuous Molecular Dynamics (DMD)

Discontinuous Molecular Dynamics (DMD) is a type of event-driven simulation that can be more computationally efficient than traditional MD for certain systems. While less commonly applied to GNNQQNY compared to other methods, it has been used with coarse-grained models to simulate the spontaneous fibril formation of other amyloid peptides, suggesting its potential for studying GNNQQNY. nih.gov The principles of DMD, which involve particles moving in straight lines until they collide, can offer insights into the role of peptide geometry and hydrophobic interactions in fibril formation. nih.gov

Advanced Sampling Techniques

Beyond standard MD simulations, advanced sampling techniques are employed to study rare events in the aggregation process, such as the initial dimerization, which occurs on timescales that are difficult to access with conventional methods.

Transition Path Sampling Monte Carlo Simulations

Transition Path Sampling (TPS) is a powerful technique specifically designed to study the pathways of rare events. nih.govyoutube.comresearchgate.net Instead of simulating the system for long periods waiting for an event to occur, TPS generates an ensemble of reactive trajectories that connect the initial and final states of a process. nih.govyoutube.com

TPS Monte Carlo simulations of GNNQQNY dimerization have provided detailed mechanistic insights:

Dimerization Mechanism: These simulations have shown that the dimerization of GNNQQNY proceeds via a "zipping" mechanism. nih.govnih.gov

Key Residues: The process is initiated by the formation of specific contacts at the third residue, an asparagine (Asn3). nih.govnih.gov Asparagine residues, in general, are found to play a crucial role in the early stages of aggregation. nih.govnih.gov

Role of Tyrosine: Contrary to some hypotheses, the terminal tyrosine residue is not essential for stabilizing the initial dimer, although it may play a role in later stages of aggregation. nih.govnih.gov

Force Field and Model Development for GNNQQNY Systems

The accuracy of molecular dynamics (MD) simulations heavily relies on the underlying force field, which is a set of parameters and equations that describe the potential energy of the system. The choice of force field can significantly influence the simulated aggregation pathways of amyloid peptides biorxiv.orgnih.gov. For GNNQQNY, both all-atom and coarse-grained models have been extensively employed to study its aggregation dynamics.

All-atom models represent every atom in the system, providing a high level of detail. Commonly used all-atom force fields in GNNQQNY research include:

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Variants like CHARMM22* and CHARMM36m have been identified as suitable candidates for studying amyloid peptide assembly, offering a good balance in representing structures and kinetics. researchgate.netnih.gov The CHARMM c31b2 software with the PARAM22 force field has also been used to simulate GNNQQNY oligomers in explicit water. nih.gov

AMBER (Assisted Model Building with Energy Refinement): Force fields such as AMBER99-ILDN and AMBER14SB have shown promise in amyloid studies. nih.gov However, some older versions like AMBER94 and AMBER99 were found to be less effective at predicting β-sheet formation. nih.gov A recently developed implicit solvent force field, GB99dms, which is an improvement upon a99SB-disp, has shown better agreement with experimental results for amyloid peptide aggregation. biorxiv.org

GROMOS (GROningen MOlecular Simulation): While several GROMOS force fields have been tested, some versions were found to predict overly rapid β-sheet formation, which may not accurately reflect the kinetics of the process. nih.gov

OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field has also been applied in studies of amyloid peptides, although some research suggests it may not be ideal for GNNQQNY oligomer formation. nih.gov

Coarse-grained (CG) models simplify the system by representing groups of atoms as single particles, which significantly reduces computational cost and allows for simulations over longer timescales. plos.orgsmsyslab.org The OPEP (Optimal Potential for Efficient Peptide-Structure Prediction) force field is a notable coarse-grained model used for GNNQQNY simulations. plos.orgnih.govnih.gov OPEP uses a detailed representation for all backbone atoms but simplifies each side-chain into a single bead. plos.orgnih.gov This approach has been validated against all-atom simulations and experimental data, proving useful for exploring the thermodynamic and kinetic aspects of aggregation. plos.orgnih.govnih.gov

Another approach is the development of variational models at the residue level. nih.gov In one such model, the peptide is represented by its Cα atoms, and the Hamiltonian incorporates terms for chain connectivity and intra- and inter-chain interactions, which has been successful in identifying key features of GNNQQNY aggregation. nih.gov The development of specialized force fields for intrinsically disordered proteins, which GNNQQNY monomers can be considered, is an ongoing area of research aimed at improving simulation accuracy. biorxiv.orgrsc.org

Force Field FamilySpecific Implementations Used for GNNQQNY/Amyloid PeptidesModel TypeKey Findings/ObservationsCitations
CHARMM CHARMM22*, CHARMM36, CHARMM36m, PARAM22All-AtomConsidered among the best candidates for balancing structural and kinetic properties of amyloid assembly. researchgate.netnih.gov CHARMM36m is noted for its performance with intrinsically disordered proteins. researchgate.net researchgate.netnih.govnih.gov
AMBER AMBER99-ILDN, AMBER14SB, a99SB-disp (and improved GB99dms)All-AtomNewer versions provide a good balance for simulation. nih.gov Older versions were less predictive of β-sheets. nih.gov GB99dms, an improved implicit solvent model, shows promise. biorxiv.org nih.govbiorxiv.org
GROMOS GROMOS45a3, GROMOS53a5, GROMOS53a6, GROMOS54a7All-AtomSome versions tend to form β-sheets too rapidly in simulations. nih.gov nih.gov
OPEP Not applicableCoarse-GrainedEnables longer timescale simulations to study thermodynamics. plos.orgnih.gov Successfully predicts relative stabilities of different oligomeric forms (e.g., parallel vs. antiparallel dimers). nih.gov plos.orgnih.govnih.gov
Variational Model Residue-level coarse-grained modelCoarse-GrainedIdentifies folding cores and critical nucleus size, consistent with experimental data and all-atom simulations. nih.gov nih.gov

Computational Analysis of Aggregation Pathways and Free Energy Landscapes

Computational studies have been crucial in mapping the aggregation pathways and the corresponding free energy landscapes of GNNQQNY. The free energy landscape represents the thermodynamic stability of different peptide conformations and assemblies.

Monomer and Dimer Formation: Simulations show that the GNNQQNY monomer rapidly fluctuates between different conformations, with a structure intermediate between compact and extended forms being the most thermodynamically favored. acs.org The initial and crucial step in aggregation is dimerization. The free energy of dimerization for GNNQQNY has been calculated to be approximately -3.3 kT, indicating that the dimer state is more stable than two separate monomers. nih.gov Replica exchange molecular dynamics (REMD) simulations have revealed that GNNQQNY dimers can form several stable β-sheet structures, including in-register parallel, off-register parallel, and antiparallel arrangements. acs.org The antiparallel dimer is stabilized by a greater number of inter-peptide hydrogen bonds, which restricts its conformational flexibility. acs.org In contrast, the in-register parallel dimer, which resembles the structure found in amyloid fibrils, relies more on hydrophobic interactions and possesses greater conformational entropy. acs.org Transition path sampling simulations suggest the dimerization process occurs via a "zipping" mechanism, starting with the formation of contacts at the third residue, asparagine (N3). nih.gov

Oligomerization and Nucleation: The aggregation of GNNQQNY follows the principles of classical nucleation theory. nih.govbiorxiv.org This involves a slow nucleation phase where monomers associate to form an unstable critical nucleus, followed by a rapid elongation phase where the nucleus acts as a template for further monomer addition. nih.govbiorxiv.orgresearchgate.net Computational studies have determined the critical nucleus size to be between three to six monomers. nih.govnih.govnih.govbiorxiv.org Specifically, one study using molecular dynamics simulations found the critical nucleus size to be 4-5 monomers at 280 K and 5-6 monomers at 300 K. nih.govnih.gov A variational model calculated the critical nucleus to be three peptides for homogeneous nucleation. nih.gov The free energy landscape for oligomers shows that as the number of peptides increases, the aggregated state becomes progressively more stable. nih.gov

Aggregation Pathways and Polymorphism: Simulations reveal complex and diverse aggregation pathways. Peptides can aggregate to form disordered β-sheets that subsequently rearrange into more ordered structures. nih.gov Molecular dynamics simulations have identified two major families of structures that emerge early in the aggregation of a 20-mer system, demonstrating that structural polymorphism is an intrinsic feature of GNNQQNY assembly from the very beginning. nih.gov

Further computational analysis has explored the stability of different stacking arrangements within the fibril. acs.org Two models, "Y-inward" (where the hydrophobic tyrosine residue is buried) and "Y-outward" (where tyrosine is exposed), were compared. acs.org While potential energy calculations suggest the "Y-inward" structure is thermodynamically more stable, calculations of a dihedral-based free energy landscape revealed that peptide chains in the "Y-inward" structure lose significantly more configurational entropy. acs.org This suggests that the "Y-outward" stacking pattern is favored because it imposes fewer conformational constraints, indicating that the aggregation of GNNQQNY is governed primarily by configuration entropy. acs.org Molecular dynamics simulations also support a fibril growth mechanism involving the binding of monomers to pre-existing fibrils, followed by diffusion along the fibril to the growing ends. johnlab.de

Aggregation StageKey Computational FindingsMethods UsedCitations
Monomer Fluctuates rapidly; a state between compact and extended is most favorable.Replica Exchange Molecular Dynamics (REMD) acs.org
Dimerization Proceeds via a "zipping" mechanism initiated at N3. nih.gov Forms stable parallel and antiparallel β-sheets. acs.org Dimerization free energy is ~3.3 kT. nih.govTransition Path Sampling (TPS), REMD acs.orgnih.gov
Nucleation Follows classical nucleation theory. nih.govbiorxiv.org Critical nucleus size is estimated to be 3-6 monomers. nih.govnih.govnih.govMolecular Dynamics (MD), Variational Modeling nih.govnih.govnih.govbiorxiv.orgnih.gov
Fibril Growth & Polymorphism Exhibits polymorphism from early oligomeric stages. nih.govnih.gov Growth can occur via monomer addition to fibril ends. johnlab.de "Y-outward" stacking is entropically favored over "Y-inward". acs.orgMD, Dihedral-based Free Energy Landscape Analysis nih.govnih.govacs.orgjohnlab.de

In Silico Mutational Studies on GNNQQNY Aggregation

In silico mutational studies, where specific amino acids in the GNNQQNY sequence are computationally replaced, provide profound insights into the roles of individual residues in driving aggregation. These studies help to pinpoint the key interactions responsible for the stability of the amyloid core.

Simulations have consistently highlighted the critical role of the asparagine (Asn) and glutamine (Gln) residues in forming a "steric zipper" structure. nih.gov This structure, characterized by the dry, complementary packing of side chains from neighboring β-sheets, is a major stabilizing force. nih.govnih.gov All-atom MD simulations of mutants where Asn-2, Gln-4, or Asn-6 were replaced by alanine (B10760859) (Ala) demonstrated that these substitutions disrupt the steric zipper, leading to unstable oligomers. nih.gov This confirms that the side chains of these specific polar residues are essential for holding the β-sheets together. nih.govnih.gov

Further studies have used mutations to explore the origins of amyloid polymorphism. By substituting glutamine at position 4 or 5 with norleucine (Nle), researchers could selectively disrupt the hydrogen-bonding network. nih.gov The GNNQNleNY mutant (Gln4Nle) was found to stabilize at the protofibril stage, while the GNNNleQNY mutant (Gln5Nle) evolved into twisted chiral fibers, in contrast to the nanocrystals formed by the wild-type GNNQQNY. nih.gov These results demonstrate how subtle changes in side-chain interactions, which can be effectively modeled in silico, dictate the ultimate morphology and polymorphism of the final amyloid structure. nih.gov

MutationComputational MethodKey FindingImplication for AggregationCitations
N2A, Q4A, N6A All-Atom Molecular Dynamics (MD)Substitution with Alanine disrupts the steric zipper interface.Resulted in unstable oligomers, highlighting the critical role of Asn-2, Gln-4, and Asn-6 in stabilizing the fibril core. nih.gov
Y7N Transition Path Sampling (TPS)Replacement of Tyrosine with Asparagine led to faster aggregation.Indicates the aromatic Tyr-7 is not essential for the initial, rate-limiting steps of aggregation. nih.gov
Q4Nle Not specifiedStabilized the assembly at the protofibril stage.Demonstrates how a single mutation can halt the progression to mature fibrils, altering the polymorphic outcome. nih.gov
Q5Nle Not specifiedLed to the formation of twisted chiral fibers instead of nanocrystals.Shows that specific side-chain hydrogen bonds influence the large-scale morphology and chirality of the final amyloid structure. nih.gov

Experimental Methodologies for Investigating Gnnqqny Amyloid Formation

Sample Preparation and Solubilization Protocols for Monomer Homogeneity

A critical prerequisite for studying amyloid aggregation is the preparation of a homogenous, monomer-only starting solution, free from pre-existing seeds or aggregates. This ensures that the observed aggregation kinetics are reproducible and accurately reflect the de novo formation of fibrils. biorxiv.org For GNNQQNY, which has a pI of 5.9, specific solubilization protocols have been developed to achieve this monomeric state. researchgate.net

A widely adopted and reproducible method involves dissolving the lyophilized GNNQQNY peptide in acidic water. biorxiv.org The peptide is solubilized at a concentration, for instance, of 2 mg/mL in milliQ-water where the pH is reduced to 2.0 using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). biorxiv.org At this low pH, which is significantly below the peptide's isoelectric point, the amino acid residues become positively charged, leading to electrostatic repulsion that aids in solubility and prevents aggregation. researchgate.net

To ensure the complete removal of any residual, insoluble aggregates that could act as nuclei, the acidic peptide solution is subjected to ultracentrifugation. biorxiv.org This is typically performed at high speeds (e.g., 80,000 RPM) for a duration of 30 minutes to 2 hours at 25 °C. biorxiv.org Following centrifugation, only the upper two-thirds of the supernatant is carefully collected for subsequent experiments, leaving behind any potential aggregates in the bottom portion of the solution. biorxiv.org This procedure yields a homogenous solution of GNNQQNY monomers, which remains stable until aggregation is intentionally triggered, usually by adjusting the pH to physiological levels (e.g., pH 7.2-7.4). biorxiv.orgbiorxiv.org Other solvents like dimethyl sulfoxide (B87167) (DMSO), trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) have also been used in peptide solubilization studies. biorxiv.org

Table 1: GNNQQNY Solubilization and Monomer Preparation Protocol

Step Parameter Description Reference
1. Dissolution Solvent milliQ-water acidified to pH 2.0 with TFA or HCl biorxiv.org
Concentration 2 mg/mL biorxiv.org
Action Gentle swirling until the white precipitate disappears biorxiv.org
2. Purification Method Ultracentrifugation biorxiv.org
Speed 80,000 RPM biorxiv.org
Duration 30 minutes to 2 hours biorxiv.org
Temperature 25 °C biorxiv.org
3. Collection Fraction Top 2/3rd of the supernatant biorxiv.org
Result Peptide State Homogeneous, stable monomeric solution biorxiv.orgbiorxiv.org

Spectroscopic Characterization of GNNQQNY Aggregation

Thioflavin T (ThT) is a fluorescent dye widely used to monitor amyloid fibril formation in vitro. mdpi.comnih.gov Upon binding to the cross-β-sheet structure of amyloid fibrils, ThT experiences a significant enhancement in its fluorescence quantum yield. mdpi.comnih.gov This property makes it an excellent probe for quantifying the kinetics of GNNQQNY aggregation. biorxiv.orgrsc.org In its free form in solution, the benzothiazole (B30560) and aniline (B41778) rings of ThT can rotate freely, which leads to fluorescence quenching. nih.gov When bound within the channels of the amyloid β-sheet surface, this rotation is restricted, causing a dramatic increase in fluorescence emission. nih.govnih.gov

For a typical assay, a small concentration of ThT (often in the 10-20 µM range) is added to the GNNQQNY monomer solution. nih.gov The fluorescence intensity is monitored over time, with excitation typically around 440-450 nm and emission measured at approximately 482-490 nm. nih.govnih.gov The resulting kinetic trace is usually a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium), which allows for the quantitative analysis of the aggregation process. mdpi.comresearchgate.net It has been noted that ThT concentrations of 50 µM or higher can sometimes influence the aggregation process itself. nih.gov

Table 2: Thioflavin T (ThT) Fluorescence Assay Parameters for Amyloid Detection

Parameter Wavelength/Value Description Reference
Excitation Maximum (Bound) ~440-450 nm Excitation wavelength for ThT when bound to amyloid fibrils. nih.govnih.gov
Emission Maximum (Bound) ~482-490 nm Emission wavelength for ThT when bound to amyloid fibrils. nih.govresearchgate.net
Recommended Concentration 10-20 µM Concentration for monitoring aggregation kinetics to minimize interference. nih.gov

Congo Red (CR) is a histological dye historically used to identify amyloid deposits in tissue. nih.govnih.gov Its binding to amyloid fibrils, including those formed by GNNQQNY, induces characteristic changes in its absorbance spectrum, serving as a confirmatory test for the amyloid nature of the aggregates. biorxiv.orgnih.govnih.gov

In an aqueous solution, CR exhibits an absorption maximum at approximately 490 nm. nih.gov When CR binds to amyloid fibrils, its molecules align within the surface grooves parallel to the fibril axis. nih.govnih.gov This ordered binding restricts the molecule's conformation and results in a characteristic red shift in the maximum absorbance to about 512-540 nm, often accompanied by the appearance of a new shoulder peak. nih.govnih.govresearchgate.net The ability of GNNQQNY aggregates to induce this spectral shift is considered a hallmark of their amyloid structure. nih.govnih.govnih.gov Molecular modeling studies have investigated the specific binding sites of CR on the GNNQQNY protofibril surface, suggesting that the interaction is dominated by hydrophobic/aromatic and hydrogen-bonding interactions. nih.govresearchgate.net

Table 3: Congo Red (CR) Absorbance Characteristics

State Absorbance Maximum (λ_max) Observation Reference
Free CR in Solution ~490 nm Standard absorbance peak in aqueous solution. nih.gov
CR Bound to Amyloid ~512-540 nm Bathochromic (red) shift upon binding to fibrils. nih.govnih.govresearchgate.net

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, chiral structures within a peptide's backbone. During the aggregation of GNNQQNY, CD spectroscopy can be used to monitor the transition from a disordered or random coil conformation, characteristic of the soluble monomeric state, to the β-sheet-rich structure of the amyloid fibril.

Monomeric GNNQQNY in solution is expected to show a CD spectrum typical of a random coil, characterized by a strong negative band around 195-200 nm. As the peptide assembles into amyloid fibrils, the spectrum changes dramatically. The formation of β-sheet structures gives rise to a characteristic CD spectrum with a negative band around 215-220 nm and a positive band near 195 nm. By tracking these spectral changes over time, researchers can follow the kinetics of the secondary structure conversion that accompanies amyloid formation.

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable tool for probing the secondary structure of proteins, particularly for identifying β-sheet content. nih.govacs.org The technique is sensitive to the vibrational frequencies of the peptide backbone, especially the amide I band (1600–1700 cm⁻¹), which arises mainly from C=O stretching vibrations. nih.govresearchgate.net The precise frequency of the amide I band is indicative of the protein's secondary structure.

FT-IR is often used to diagnose amyloid formation because the spectra of amyloid fibrils are dominated by a strong, narrow absorption peak in the amide I region between 1615 and 1630 cm⁻¹. nih.govacs.org This low frequency is a hallmark of the extended, highly ordered, and intermolecular β-sheets that constitute the amyloid core. nih.govacs.org For GNNQQNY, FT-IR analysis of the lyophilized powder shows characteristic bands indicating the presence of β-sheets (e.g., at 1623 cm⁻¹ and 1634 cm⁻¹), while the solubilized, monomeric form shows bands indicative of unordered conformations (e.g., around 1648 cm⁻¹). researchgate.net This transition from unordered to highly ordered β-sheet structure is a key indicator of GNNQQNY amyloid assembly. researchgate.net

Table 4: Characteristic Amide I FT-IR Frequencies for GNNQQNY

Structural State Amide I Frequency (cm⁻¹) Interpretation Reference
Amyloid Fibril (β-Sheet) 1615-1634 cm⁻¹ Strong absorption indicating large, well-ordered intermolecular β-sheets. researchgate.netnih.govacs.org
Soluble Monomer (Unordered) ~1648 cm⁻¹ Absorption characteristic of random coil or disordered conformations. researchgate.net

Quantitative Kinetic Assays

The self-assembly of GNNQQNY into amyloid fibrils is a cooperative process that can be described by nucleation-dependent aggregation kinetics. biorxiv.orgbiorxiv.orgnih.gov Quantitative assays, primarily based on ThT fluorescence, are used to elucidate the mechanism and determine key kinetic parameters. The aggregation process typically shows a characteristic lag phase, which is concentration-dependent, followed by a rapid growth phase. biorxiv.orgplos.org

This behavior is consistent with classical nucleation theory, where the initial, thermodynamically unfavorable formation of a "critical nucleus" is the rate-limiting step. nih.govplos.org Once formed, this nucleus acts as a template for the rapid addition of monomers, leading to fibril elongation. biorxiv.orgresearchgate.net For GNNQQNY under physiological conditions (pH 7.4 and 37 °C), kinetic analyses have suggested that the critical nucleus consists of approximately seven monomers. biorxiv.orgbiorxiv.org Molecular dynamics simulations have also been used to study the aggregation kinetics, with results indicating a critical nucleus size of 4-6 monomers, which is in general agreement with experimental findings. nih.govplos.org These kinetic studies are fundamental to understanding the early molecular events that trigger the cascade of amyloid formation. nih.gov

RP-HPLC-Based Sedimentation Assays

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. In the context of GNNQQNY amyloid formation, RP-HPLC-based sedimentation assays are employed to monitor the kinetics of aggregation.

The underlying principle of this assay is the separation of soluble peptide monomers from insoluble amyloid aggregates. At various time points during the aggregation process, samples are subjected to ultracentrifugation to pellet the insoluble fibrils. The supernatant, containing the remaining soluble peptide, is then analyzed by RP-HPLC. The concentration of the soluble GNNQQNY monomer is determined by integrating the area of its corresponding peak in the chromatogram.

This method allows for a quantitative analysis of the aggregation process, revealing a characteristic sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). Kinetic analysis of this data can provide insights into the nucleation-dependent aggregation mechanism. For instance, studies have shown a concentration-dependent lag phase for GNNQQNY aggregation, which is indicative of a nucleation-dependent process. researchgate.net

High-Resolution Structural Analysis Techniques

Determining the three-dimensional structure of GNNQQNY in its fibrillar state is crucial for understanding the molecular basis of amyloid formation. Several high-resolution techniques are utilized for this purpose.

X-ray Fiber Diffraction

X-ray fiber diffraction is a key technique for characterizing the structure of fibrous materials like amyloid fibrils. When a beam of X-rays is passed through a sample of partially aligned GNNQQNY fibrils, the regular, repeating structures within the fibrils diffract the X-rays in a predictable pattern.

A strong meridional reflection at approximately 4.7 Å, corresponding to the spacing between adjacent β-strands along the fibril axis.

An equatorial reflection, typically in the range of 8-11 Å, which relates to the spacing between the β-sheets. gatech.edu

Studies on GNNQQNY have utilized X-ray fiber diffraction to confirm the presence of the cross-β structure in its fibrils. nih.gov Interestingly, comparisons of diffraction patterns from GNNQQNY fibrils and microcrystals have revealed structural differences, suggesting that the peptide can adopt distinct packing arrangements in these two forms. nih.gov For instance, diffraction patterns from crystals showed a reflection at 19 Å, while fibrils exhibited reflections at 31.3 Å and 13.7 Å on the equator, indicating variations in their internal architecture. nih.gov

X-ray Crystallography of Peptide Microcrystals

While amyloid fibrils themselves are not amenable to single-crystal X-ray diffraction, the ability of GNNQQNY to form well-ordered microcrystals under specific conditions has been a significant breakthrough. esrf.frgatech.edu These microcrystals, though small, diffract X-rays to a high resolution, allowing for the determination of the peptide's atomic structure.

The crystal structure of GNNQQNY revealed a fundamental architectural motif known as the "steric zipper." gatech.edunih.gov In this arrangement:

Individual GNNQQNY peptides adopt an extended β-strand conformation.

These strands stack on top of each other through hydrogen bonding to form parallel β-sheets.

Two of these β-sheets then interdigitate in a complementary fashion, with the side chains from opposing sheets meshing together in a dry interface. gatech.edu

The high-resolution structures obtained from microcrystals of GNNQQNY and its variants have provided invaluable, atomic-level insights into the core structure of amyloid spines. gatech.edu Different crystal forms of GNNQQNY have been identified, such as monoclinic and orthorhombic space groups, which exhibit subtle conformational differences. nih.govresearchgate.netacs.org

Solid-State Nuclear Magnetic Resonance (MAS NMR) for Conformational Assignment

Solid-state Nuclear Magnetic Resonance (ssNMR), particularly with magic angle spinning (MAS), is a powerful technique for studying the structure and dynamics of non-crystalline solids like amyloid fibrils. electronicsandbooks.com MAS NMR can provide site-specific structural information, making it highly complementary to diffraction methods.

For GNNQQNY, MAS NMR studies have been instrumental in characterizing the structure of the fibrils directly. nih.govacs.org Key findings from ssNMR investigations include:

Polymorphism in Fibrils: MAS NMR has revealed the coexistence of multiple, distinct peptide conformations within a single GNNQQNY fibril sample. nih.govacs.orgnih.govacs.orgnih.govmit.edu These conformers are all in an extended β-sheet conformation but differ in their local structure and dynamics.

Structural Differences between Fibrils and Crystals: Significant differences in chemical shifts have been observed between the fibrillar and crystalline forms of GNNQQNY, indicating that the molecular structures are not identical. nih.govacs.orgelectronicsandbooks.comnih.gov This highlights the importance of studying the fibrillar form directly to understand the structure relevant to amyloid diseases.

Backbone and Side-Chain Conformation: Through the measurement of backbone torsion angles and intermolecular contacts, MAS NMR has confirmed that the GNNQQNY peptides in fibrils are arranged in parallel, in-register β-sheets. nih.govnih.gov It has also been used to characterize localized distortions in the β-strand backbone for specific conformers. electronicsandbooks.comnih.govacs.org

Table 1: Comparison of GNNQQNY Crystal and Fibril Structures by MAS NMR

FeatureGNNQQNY CrystalsGNNQQNY Fibrils
Conformational States Monoclinic and orthorhombic forms observed. nih.govresearchgate.netacs.orgCoexistence of at least three distinct peptide conformations. nih.govacs.orgnih.govmit.edu
Structural Complexity Relatively simple and highly ordered.Increased structural complexity compared to crystals. nih.govnih.gov
Chemical Shifts Distinct chemical shifts for each crystal form. nih.govacs.orgSignificant chemical shift differences between conformers and compared to crystals, indicating structural variations. nih.govacs.orgelectronicsandbooks.comnih.gov
Overall Structure Extended β-sheet conformation forming a steric zipper. nih.govPredominantly extended β-sheet conformation with localized distortions. nih.govnih.gov

Microscopic Imaging Techniques for Aggregate Morphology

Visualizing the morphology of GNNQQNY aggregates is essential for understanding the assembly process from soluble monomers to mature fibrils.

Electron microscopy (EM) has been a key technique in this regard. Electron micrographs have shown that GNNQQNY initially forms amyloid-like fibrils, which can then further assemble into larger crystalline structures. nih.gov The fibrils themselves often appear as flat, striated ribbons. nih.gov

Intermolecular Interactions and Seeding Phenomena

Role of Interstrand and Intersheet Hydrogen Bonds

The foundational structure of the GNNQQNY amyloid fibril is the cross-β spine, which is heavily stabilized by a dense network of hydrogen bonds. These interactions can be categorized based on their location within the fibril architecture: within a single β-sheet (interstrand) or between two separate sheets (intersheet).

Interstrand Hydrogen Bonds: Within a single β-sheet, the primary stabilizing forces are hydrogen bonds formed between the backbones of adjacent GNNQQNY peptides. nih.govnih.gov Each peptide strand aligns in a parallel, in-register fashion with its neighbors, allowing for the formation of a regular pattern of hydrogen bonds between the carbonyl oxygen of one peptide and the amide hydrogen of the adjacent peptide. gatech.edu In addition to these backbone-backbone interactions, hydrogen bonds also form between the polar side chains of neighboring peptides within the same sheet. nih.govnih.gov Molecular dynamics simulations show that each GNNQQNY peptide forms approximately seven backbone-backbone and six side-chain-side-chain hydrogen bonds with its neighbors in the sheet. nih.gov This extensive network of interstrand hydrogen bonds locks the peptides into the stable, planar β-sheet conformation. nih.gov

Intersheet Hydrogen Bonds: In stark contrast to the extensive hydrogen bonding within a β-sheet, simulations and structural studies have revealed that there are no hydrogen bonds between adjacent β-sheets in the GNNQQNY fibril. nih.govnih.gov The stability between the sheets is achieved through a different mechanism, primarily driven by the packing of side chains into a "steric zipper". nih.gov

Side-Chain Packing and Steric Zipper Formation

The interface between two parallel β-sheets in a GNNQQNY fibril is a remarkable example of molecular self-complementarity, forming a structure known as a steric zipper. gatech.edu This "dry polar steric zipper" is the critical interaction that holds the two sheets together. nih.gov It is formed by the precise interdigitation of the side chains of asparagine at position 2 (Asn2), glutamine at position 4 (Gln4), and asparagine at position 6 (Asn6). nih.govnih.gov

The side chains from one sheet fit perfectly into the spaces between the side chains of the opposing sheet, much like the teeth of a zipper. gatech.edu This tight packing maximizes van der Waals forces and creates a highly stable, water-exclusive core. gatech.edu The shape complementarity between the interdigitating asparagine and glutamine side chains is crucial for the formation and stability of the fibril. gatech.eduresearchgate.net The importance of these specific residues is highlighted by mutation studies; replacing Asn2, Gln4, or Asn6 with alanine (B10760859), which has a much smaller side chain, disrupts the steric zipper and leads to the destabilization of the oligomeric structures. nih.govnih.gov The polar side chains of these key residues act as hooks, binding the two neighboring sheets together and reducing the conformational complexity to a two-dimensional problem of intersheet packing. nih.gov

Cross-Seeding Potential with Heterogeneous Polypeptides

The principles of molecular recognition that govern GNNQQNY self-assembly also allow it to interact with other amyloid-forming peptides in a process known as cross-seeding. nih.gov Research has shown that GNNQQNY can act as a seed to accelerate the aggregation and fibril formation of distinct, disease-associated polypeptides, including amyloid-β (Aβ) and human islet amyloid polypeptide (hIAPP). nih.govrsc.org

This cross-seeding phenomenon occurs when the pre-formed amyloid structure of one peptide (the seed) acts as a template to catalyze the polymerization of a different peptide. nih.gov In the case of GNNQQNY, its aggregates can promote the fibrillization of insulin. nih.gov Furthermore, GNNQQNY has been demonstrated to cross-seed with both Aβ, associated with Alzheimer's disease, and hIAPP, associated with type 2 diabetes, accelerating the formation of β-sheet-rich structures. nih.gov This interaction suggests a potential molecular link between different protein misfolding diseases. researchgate.net The mechanism is believed to rely on structural and conformational compatibility between the seed and the monomeric peptide, allowing the heterogeneous peptide to adopt a similar amyloid conformation at the fibril end. nih.gov

Theoretical Frameworks and Future Directions in Gnnqqny Amyloid Research

Refinement of Nucleation-Growth Models

The aggregation of the GNNQQNY peptide, a fragment from the yeast prion protein Sup35, is a widely studied model for amyloid formation. nih.govbiorxiv.org The process is generally understood through the lens of nucleation-dependent aggregation kinetics, characterized by a lag phase followed by a rapid growth phase. biorxiv.orgplos.org This model posits that the initial formation of a stable nucleus is the rate-limiting step. plos.org

Computational and experimental studies have been instrumental in refining this model for GNNQQNY. Molecular dynamics simulations suggest that the aggregation follows classical nucleation theory, where the number of monomers in an aggregate is a key descriptor of the process. plos.orgnih.gov These simulations have estimated the critical nucleus size to be between four and six monomers, a finding that aligns with experimental observations. plos.orgnih.gov However, the kinetics of growth are more complex than predicted by the classical model alone, with significant structural rearrangements occurring after the initial nucleus is formed as the system seeks to optimize its organization. nih.gov

Experimental work, utilizing techniques like quantitative reverse-phase high-performance liquid chromatography (RP-HPLC)-based sedimentation assays, has confirmed the concentration-dependent nature of the lag phase, a hallmark of nucleation-dependent aggregation. biorxiv.orgbiorxiv.org These studies have determined a critical nucleus size of approximately seven monomers under physiological conditions. biorxiv.org The presence of a seeding effect, where the addition of pre-formed fibrils eliminates the lag phase, further supports the nucleation-dependent mechanism. biorxiv.org

Key findings from research into GNNQQNY nucleation-growth models are summarized in the table below:

AspectFindingSource
Aggregation Model Follows nucleation-dependent aggregation kinetics. biorxiv.orgplos.org biorxiv.orgplos.org
Rate-Limiting Step Formation of a metastable critical nucleus. biorxiv.orgplos.org biorxiv.orgplos.org
Critical Nucleus Size (Computational) 4-5 monomers at 280 K and 5-6 monomers at 300 K. plos.orgnih.gov plos.orgnih.gov
Critical Nucleus Size (Experimental) Approximately 7 monomers at physiological conditions. biorxiv.org biorxiv.org
Post-Nucleation Significant structural rearrangements and optimization occur. nih.gov nih.gov

Bridging Computational and Experimental Data

A synergistic approach combining computational simulations and experimental techniques has been crucial for a deeper understanding of GNNQQNY amyloid formation. nih.govnih.gov This integration allows for the validation of theoretical models and provides atomic-level insights into the dynamic processes that are often difficult to capture experimentally. acs.org

Molecular dynamics (MD) simulations have been extensively used to study the early events of GNNQQNY aggregation, including dimerization and the formation of small oligomers. nih.govacs.org These simulations have revealed the importance of specific residues, such as asparagine and glutamine, in initiating aggregation through a "zipping" mechanism. nih.gov They have also highlighted the role of side-chain interactions and the formation of parallel β-sheets in the stability of the aggregates. nih.gov

Experimentally, techniques like magic angle spinning (MAS) NMR spectroscopy have provided detailed structural information about GNNQQNY fibrils. nih.govnih.gov These studies have revealed the coexistence of multiple distinct peptide conformations within the fibrils, indicating a higher level of structural complexity than initially suggested by crystal structures. nih.govnih.gov X-ray microcrystallography has provided high-resolution atomic structures of GNNQQNY microcrystals, which serve as important models for the cross-β spine of amyloid fibrils. biorxiv.org

The comparison of computational and experimental data has been particularly insightful. For instance, while crystal structures show a well-defined "steric zipper" arrangement, MAS NMR data on fibrils indicate significant structural differences and increased complexity. nih.govnih.gov This highlights the importance of studying the fibrillar form directly and provides a benchmark for refining computational models to better reflect the structure of true amyloid fibrils. nih.gov

TechniqueContribution to Understanding GNNQQNY AggregationSource
Molecular Dynamics (MD) Simulations Elucidates early aggregation events, dimerization pathways, and the role of specific residues. nih.govacs.org nih.govacs.org
Magic Angle Spinning (MAS) NMR Reveals the coexistence of multiple peptide conformations and structural complexity in fibrils. nih.govnih.gov nih.govnih.gov
X-ray Microcrystallography Provides high-resolution atomic structures of microcrystals, modeling the amyloid cross-β spine. biorxiv.org biorxiv.org
X-ray Fiber Diffraction Confirms the characteristic cross-β structure in both fibrils and crystals. nih.gov nih.gov
Fluorescence Spectroscopy Monitors changes in the local environment of residues, like tyrosine, during the transition from fibers to crystals. nih.gov nih.gov

Polymorphism and its Implications for Amyloid Structural Biology

Computational studies have shown that different polymorphs of GNNQQNY, including those with parallel and antiparallel β-sheet arrangements, can be energetically similar. nih.gov This near-isoenergetic nature is attributed to a dynamic reorganization of electrostatic and hydrogen-bonding interactions involving the glutamine and asparagine residues. nih.gov These residues provide a unique structural plasticity to the amyloid fibrils they form. nih.gov

Experimental evidence for GNNQQNY polymorphism comes from techniques like solid-state NMR and electron microscopy. nih.govnih.gov Solid-state NMR has confirmed the presence of at least three distinct peptide conformations within a single fibril sample. nih.govnih.gov Electron microscopy has revealed that GNNQQNY can form both fibrillar and crystalline structures, with a transition from fibers to the more stable crystalline form over time. nih.gov The two known crystal structures of GNNQQNY (PDB IDs 1YJP and 2OMM) themselves represent two different polymorphs, with variations in the packing of the peptide chains and the environment of the tyrosine residue. nih.govresearchgate.net

The existence of polymorphism has significant implications for understanding amyloid biology. It may explain the "strain" phenomenon observed in prion diseases, where different fibril structures lead to different disease phenotypes. nih.gov The structural heterogeneity of amyloid fibrils also presents a challenge for the development of therapeutic strategies that target a specific fibril structure.

GNNQQNY as a Model for Understanding Functional Amyloids

While amyloid formation is often associated with neurodegenerative diseases, some organisms utilize amyloid structures for functional purposes. biorxiv.org These "functional amyloids" play roles in various biological processes, from biofilm formation in bacteria to memory consolidation in higher organisms. The GNNQQNY peptide, derived from the yeast prion protein Sup35, serves as an excellent model system for studying these functional amyloids. biorxiv.org

The Sup35 protein in yeast can switch between a soluble, functional state and an aggregated, prion state. d-nb.info The GNNQQNY sequence is part of the prion-determining domain of Sup35 and is responsible for driving the protein's self-assembly into amyloid fibrils. plos.org These fibrils in yeast are considered functional as they are generally non-toxic to the cells. biorxiv.org

The study of GNNQQNY provides insights into the fundamental principles governing the formation and structure of functional amyloids. Its relatively simple sequence and well-characterized aggregation properties make it amenable to both computational and experimental investigation. nih.govnih.gov Understanding how GNNQQNY forms stable, non-toxic amyloid structures can inform the design of novel biomaterials and provide a basis for distinguishing between pathogenic and functional amyloid aggregation.

General Insights into Protein Misfolding and Aggregation

The study of the GNNQQNY peptide has provided fundamental insights into the broader processes of protein misfolding and aggregation, which are central to numerous human diseases. nih.gov As a model system, GNNQQNY allows for the detailed investigation of the molecular events that lead from a soluble peptide to a highly ordered amyloid fibril. nih.govbiorxiv.org

One of the key insights gained from GNNQQNY research is the critical role of specific amino acid sequences in driving amyloid formation. The high content of asparagine (N) and glutamine (Q) residues in GNNQQNY is a common feature of many amyloidogenic proteins. nih.govnih.gov These residues form extensive hydrogen bond networks, often referred to as "polar zippers," which stabilize the cross-β structure. uakron.edu

Furthermore, studies on GNNQQNY have illuminated the hierarchical nature of amyloid self-assembly. The process begins with the formation of small, unstable oligomers that then grow and rearrange into more stable protofibrils. nih.govmdpi.com These protofibrils can then associate laterally to form mature fibrils. acs.orgjohnlab.de This multi-step process, involving both nucleation and growth phases, appears to be a common theme in the aggregation of many different amyloidogenic proteins.

The phenomenon of polymorphism, so clearly demonstrated in GNNQQNY, is also a general feature of protein aggregation. nih.govnih.gov The ability of a single polypeptide chain to adopt multiple, distinct amyloid conformations has profound implications for the diversity of amyloid-related diseases and the challenges in developing effective therapies.

Finally, the interplay between computational modeling and experimental validation in GNNQQNY research serves as a paradigm for the broader field of protein misfolding. nih.govnih.gov This integrated approach has been essential for deciphering the complex energy landscapes and kinetic pathways that govern the transition from a protein's native state to an aggregated, and often pathological, form.

Q & A

Basic Research Questions

Q. What experimental techniques are essential for characterizing the structural features of GNNQQNY amyloid fibrils?

  • Answer : Key techniques include:

  • X-ray fiber diffraction to identify the cross-β spine structure and steric zipper interfaces .
  • Transmission Electron Microscopy (TEM) to visualize fibril morphology .
  • Congo red binding assays to confirm amyloid-specific β-sheet stacking .
  • Circular Dichroism (CD) spectroscopy to monitor the transition from random coil to β-sheet conformation during aggregation .

Q. What is the nucleation-dependent aggregation mechanism of GNNQQNY?

  • Answer : GNNQQNY follows a nucleation-elongation model where 3–5 monomers form a metastable nucleus (critical size varies across studies) . This nucleus acts as a template for rapid monomer addition, leading to fibril elongation. Kinetic turbidity assays show sigmoidal curves with concentration-dependent lag phases, consistent with cooperative aggregation .

Q. How do pH and solubility influence GNNQQNY aggregation kinetics?

  • Answer : Lower solubility (e.g., near the peptide’s isoelectric point) accelerates nucleation by promoting hydrophobic interactions. pH shifts alter charge states of residues (e.g., N-terminal Gly), modulating electrostatic repulsion and aggregation rates. Experimental protocols often use buffers like PBS (pH 7.4) or acetic acid (pH 2–3) to control assembly .

Advanced Research Questions

Q. How do computational simulations resolve discrepancies in proposed nucleus sizes for GNNQQNY aggregation?

  • Answer : Molecular dynamics (MD) studies using OPEP coarse-grained and all-atom models suggest nucleus sizes of 4–5 monomers , while earlier theoretical work proposed 3–4 monomers . Discrepancies arise from force field limitations and sampling timescales. Hybrid multiscale approaches combining replica exchange MD (REMD) and experimental validation improve accuracy .

Q. What structural polymorphisms are observed in GNNQQNY aggregates, and how do they arise?

  • Answer : Polymorphisms include:

  • Parallel vs. antiparallel β-sheet arrangements , influenced by register shifts and side-chain packing .
  • Globular oligomers vs. elongated fibrils , observed in simulations of 12-mer and 20-mer systems .
    Environmental factors (e.g., temperature, ionic strength) and seeding with full-length Sup35 promote distinct morphologies .

Q. What methodological challenges exist in studying early-stage oligomers of GNNQQNY?

  • Answer : Early oligomers are transient and metastable, requiring advanced techniques:

  • Accelerated sampling methods (e.g., REMD) to capture rare events .
  • Solid-state NMR to resolve atomic-level details in nanocrystals .
  • Infrared laser irradiation to dissociate fibrils and study reassembly dynamics .

Q. How does GNNQQNY interact with full-length Sup35 during cross-seeding experiments?

  • Answer : Sup35 shortens the lag phase of GNNQQNY aggregation by providing pre-formed nuclei, likely through exposure of the GNNQQNY segment in Sup35’s prion domain. However, GNNQQNY inhibits Sup35 aggregation, suggesting competitive binding at nucleation sites .

Q. What thermodynamic and kinetic factors govern GNNQQNY’s preference for β-sheet vs. disordered aggregates?

  • Answer :

  • Thermodynamic control favors β-sheet-rich fibrils under slow aggregation conditions (e.g., low temperature).
  • Kinetic control promotes disordered oligomers under rapid assembly (e.g., high peptide concentration).
    Free energy landscapes from MD simulations reveal enthalpic barriers for nucleus formation and entropic stabilization of fibrils .

Data Contradiction Analysis

Q. Why do studies report conflicting nucleus sizes for GNNQQNY aggregation?

  • Answer : Differences stem from:

  • Methodological variability : Experimental techniques (e.g., kinetic assays) vs. simulations .
  • Sampling limitations : Short simulation timescales may miss rare nucleation events .
    Consensus suggests nucleus size is context-dependent, influenced by environmental conditions .

Methodological Recommendations

  • For structural resolution : Combine X-ray diffraction with solid-state NMR and cryo-EM .
  • For kinetic studies : Use stopped-flow fluorescence with Thioflavin T (ThT) to monitor real-time aggregation .
  • For computational work : Validate simulations with experimental data (e.g., CD spectra, TEM) to address force field biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.